1-Amino-4-methanesulfonylbutan-2-ol hydrochloride
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Overview
Description
1-Amino-4-methanesulfonylbutan-2-ol hydrochloride is an organic compound with the molecular formula C5H13NO3S·HCl It is a derivative of butanol, featuring an amino group, a methanesulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methanesulfonylbutan-2-ol hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chlorobutan-2-ol with methanesulfonamide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methanesulfonylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-amino-4-methanesulfonylbutan-2-one.
Reduction: Formation of 1-amino-4-methanesulfonylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-4-methanesulfonylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-4-methanesulfonylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-methoxybutan-2-ol hydrochloride
- 1-Amino-4-methylsulfonylbutane
- 1-Amino-4-methanesulfonylbutan-2-one
Uniqueness
1-Amino-4-methanesulfonylbutan-2-ol hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H14ClNO3S |
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Molecular Weight |
203.69 g/mol |
IUPAC Name |
1-amino-4-methylsulfonylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-10(8,9)3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H |
InChI Key |
IDQZCOXHCYOKSF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(CN)O.Cl |
Origin of Product |
United States |
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